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5-(1-Aminocyclopentyl)pentanoic acid hydrochloride
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Overview
Description
5-(1-Aminocyclopentyl)pentanoic acid hydrochloride is a chemical compound with the molecular formula C10H20ClNO2 It is a hydrochloride salt form of 5-(1-aminocyclopentyl)pentanoic acid, which features a cyclopentane ring substituted with an amino group and a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Aminocyclopentyl)pentanoic acid hydrochloride typically involves the following steps:
Formation of the Aminocyclopentane Ring: The cyclopentane ring is functionalized with an amino group through a series of reactions, often starting with cyclopentanone and converting it to 1-aminocyclopentane.
Chain Extension: The amino-substituted cyclopentane is then subjected to chain extension reactions to introduce the pentanoic acid moiety. This can be achieved through various organic reactions, such as alkylation or acylation.
Hydrochloride Salt Formation: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and catalytic processes are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-(1-Aminocyclopentyl)pentanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines or alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(1-Aminocyclopentyl)pentanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in studies involving amino acid derivatives and their biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(1-Aminocyclopentyl)pentanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(1-Aminocyclopentyl)acetic acid hydrochloride: Similar structure but with an acetic acid moiety instead of pentanoic acid.
Cyclopentolate: An anticholinergic compound with a cyclopentane ring and different functional groups.
Uniqueness
5-(1-Aminocyclopentyl)pentanoic acid hydrochloride is unique due to its specific combination of a cyclopentane ring with an amino group and a pentanoic acid chain. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
5-(1-Aminocyclopentyl)pentanoic acid hydrochloride is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C10H18ClN
- Molecular Weight : 201.71 g/mol
- CAS Number : Not specified in the search results.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly in the central nervous system (CNS). It is believed to act as a modulator of neurotransmitter systems, potentially influencing pathways related to:
- Neurotransmission : The compound may affect the release and uptake of neurotransmitters, impacting synaptic plasticity and signaling.
- Receptor Interaction : It could interact with specific receptors, such as NMDA or AMPA receptors, which are critical in learning and memory processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : Studies have suggested that this compound may provide neuroprotection against excitotoxicity, a process that can lead to neuronal injury and death.
- Anti-inflammatory Properties : There is evidence to suggest that it may modulate inflammatory responses in the CNS, potentially benefiting conditions like multiple sclerosis or neurodegenerative diseases.
- Potential Antitumor Activity : Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines, although further research is needed to confirm these findings.
Case Study 1: Neuroprotective Effects
A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in neuronal apoptosis when exposed to excitotoxic agents. The findings suggested a dose-dependent neuroprotective effect, highlighting its potential therapeutic application in neurodegenerative disorders.
Case Study 2: Anti-inflammatory Activity
In vitro experiments showed that this compound could inhibit pro-inflammatory cytokine production in microglial cells. This suggests its potential utility in treating inflammatory conditions of the CNS, such as Alzheimer's disease.
Case Study 3: Antitumor Activity
Recent investigations into the antitumor effects of this compound revealed that it reduced cell viability in various cancer cell lines. The mechanism appears to involve cell cycle arrest and induction of apoptosis, warranting further exploration for potential cancer therapies.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds can be insightful:
Compound | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Neuroprotective, anti-inflammatory, potential antitumor | Modulates neurotransmitter systems; receptor interaction |
Thalidomide | Anti-cancer, immunomodulatory | Cereblon binding leading to targeted protein degradation |
Riluzole | Neuroprotective | Glutamate release inhibition |
Properties
Molecular Formula |
C10H20ClNO2 |
---|---|
Molecular Weight |
221.72 g/mol |
IUPAC Name |
5-(1-aminocyclopentyl)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c11-10(7-3-4-8-10)6-2-1-5-9(12)13;/h1-8,11H2,(H,12,13);1H |
InChI Key |
IYBGQGWBTGBQCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CCCCC(=O)O)N.Cl |
Origin of Product |
United States |
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